molecular formula C15H24O2 B592475 (1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol CAS No. 128397-34-2

(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol

Cat. No.: B592475
CAS No.: 128397-34-2
M. Wt: 236.355
InChI Key: JKNXGCVENPOKDP-SOUVJXGZSA-N
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Description

(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol is a natural product found in the plant Ferula jaeschkeanaThe compound’s molecular formula is C15H24O2, and it has a molecular weight of 236.34986 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from the natural source, Ferula jaeschkeana, followed by purification processes. Alternatively, synthetic methods can be scaled up using optimized reaction conditions and continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

Scientific Research Applications

(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol can be compared with other similar compounds, such as other natural products derived from the Ferula genus. These compounds share similar structural features but may differ in their specific functional groups and biological activities.

List of Similar Compounds

  • Ferulic acid
  • Ferulic aldehyde
  • Ferulic ester

These compounds, while similar in structure, exhibit different properties and applications, highlighting the distinctiveness of this compound .

Properties

CAS No.

128397-34-2

Molecular Formula

C15H24O2

Molecular Weight

236.355

IUPAC Name

(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol

InChI

InChI=1S/C15H24O2/c1-9(2)15(17)8-11(4)12-6-5-10(3)7-13(16)14(12)15/h5,9,13-14,16-17H,6-8H2,1-4H3/t13-,14-,15+/m0/s1

InChI Key

JKNXGCVENPOKDP-SOUVJXGZSA-N

SMILES

CC1=CCC2=C(CC(C2C(C1)O)(C(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol
Reactant of Route 2
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol
Reactant of Route 3
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol
Reactant of Route 4
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol
Reactant of Route 5
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol
Reactant of Route 6
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol

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